

Spectroscopic Data of Tributyl(iodomethyl)stannane: A Technical Guide

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Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

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This guide provides a comprehensive overview of the spectroscopic data for **Tributyl(iodomethyl)stannane**, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols and a visual representation of the analytical workflow are also included to facilitate understanding and replication.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Tributyl(iodomethyl)stannane**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
1.94	t	18.0 ($^{117/119}\text{Sn}-^1\text{H}$)	2H	Sn-CH ₂ -I
1.49-1.57	m	-	6H	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.32	dq	14.2, 7.2	6H	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.96-1.00	m	-	6H	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.90	t	7.3	9H	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
29.0	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
27.4	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
13.8	Sn-CH ₂ -CH ₂ -CH ₂ -CH ₃
10.8	Sn-CH ₂ -I

Solvent: CDCl₃, Frequency: 101 MHz[1][2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Interpretation
2954, 2924, 2871, 2848	C-H stretching vibrations
1456	C-H bending vibrations
1375, 1365	C-H bending vibrations
515, 456	Sn-C stretching vibrations

Sample Preparation: Film[1][2]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M - CH ₂] ⁺ (C ₁₂ H ₂₇ Sn)	291.11292	291.11326
[M - C ₄ H ₉] ⁺ (C ₉ H ₂₀ ISn)	374.96262	374.96257

Ionization Method: Electron Ionization (EI)[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard techniques for the analysis of organotin compounds.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **Tributyl(iodomethyl)stannane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3]

- Ensure the height of the solution in the NMR tube is sufficient for analysis (typically around 4-5 cm).^[3]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum. For ^{13}C NMR, a greater number of scans may be necessary due to the low natural abundance of the ^{13}C isotope.^[3]
 - For ^{119}Sn NMR, an external standard such as tetramethylstannane (SnMe_4) can be used.^[4]
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CHCl_3 at 7.26 ppm for ^1H NMR and CDCl_3 at 77.16 ppm for ^{13}C NMR).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to elucidate the structure.

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Film):
 - Place a small drop of neat **Tributyl(iodomethyl)stannane** directly onto one face of a salt plate (e.g., NaCl or KBr).
 - Gently place a second salt plate on top to create a thin liquid film between the plates.

- Ensure there are no air bubbles in the film.
- Data Acquisition:
 - Place the salt plates in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

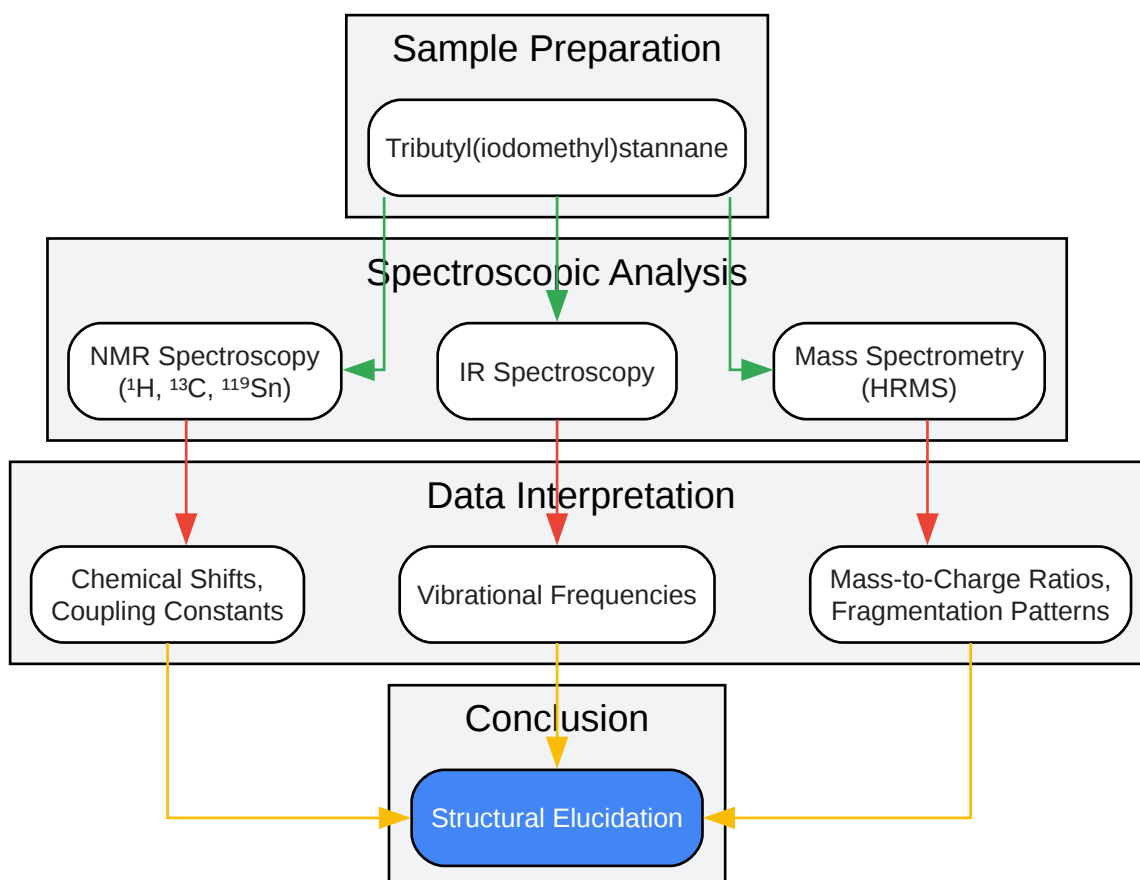
2.3 Mass Spectrometry (MS)

- Sample Introduction:
 - For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) if using GC-MS.
- Data Acquisition:
 - The sample is ionized in the source, typically using a 70 eV electron beam for EI.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:

- Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and characteristic fragment ions.
- For high-resolution mass spectrometry (HRMS), the exact mass of the ions is determined, which allows for the calculation of the elemental composition.

Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Tributyl(iodomethyl)stannane**.



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Spectroscopic analysis workflow for **Tributyl(iodomethyl)stannane**.

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- To cite this document: BenchChem. [Spectroscopic Data of Tributyl(iodomethyl)stannane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310542#spectroscopic-data-for-tributyl-iodomethyl-stannane-nmr-ir-ms]

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